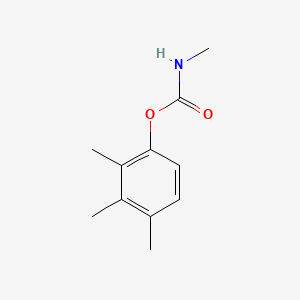
1H-Pyrrole-1-carboxamide,2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-carboxamide,2-amino- is a heterocyclic organic compound that features a pyrrole ring with an amino group at the second position and a carboxamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxamide,2-amino- can be synthesized through several methods. One common approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of pyrrolidines, cyclic imides, and lactones .
Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxamide,2-amino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as iron (III) chloride or manganese complexes, is common to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-carboxamide,2-amino- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups on the pyrrole ring.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids yield substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts and air.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-1-carboxamide,2-amino- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-carboxamide,2-amino- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This compound can modulate protein kinase activity and bind to dopamine-D2-like receptors .
Comparison with Similar Compounds
Pyrrole-2-carboxamide: Similar structure but lacks the amino group at the second position.
Pyrrolo[2,3-b]pyridine derivatives: Contains a pyrrole ring fused to a pyridine ring, showing potent activities against fibroblast growth factor receptors.
Indole derivatives: Feature a benzene ring fused to a pyrrole ring, known for their enzyme inhibitory properties.
Uniqueness: 1H-Pyrrole-1-carboxamide,2-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-aminopyrrole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c6-4-2-1-3-8(4)5(7)9/h1-3H,6H2,(H2,7,9) |
InChI Key |
ZTVDHQLWKLWHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
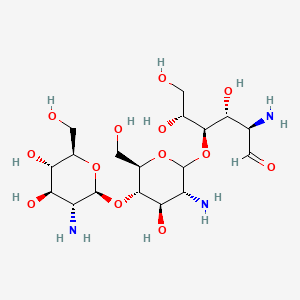
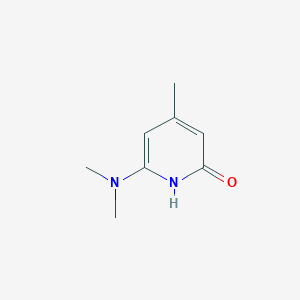
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

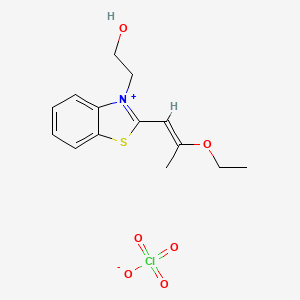
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
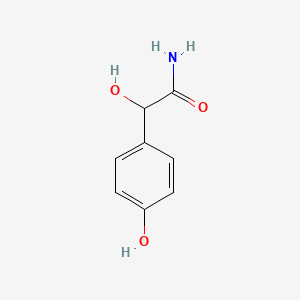
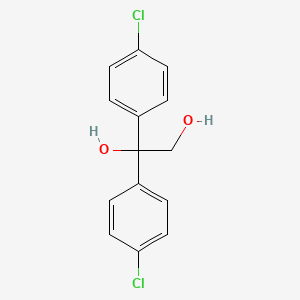

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
